CYP17A1 Inhibitory Potency: A 117-Fold Differential Driven by Aromatic Substitution from 4-Chloro to 4-Methyl
The target compound's inhibitory activity against CYP17A1 can be contextualized through a class-level inference from highly similar analogs. The compound 1-[5-(4-ethylphenoxy)pentyl]piperidine, with its 4-ethyl substituent, is expected to exhibit intermediate potency between a close 4-methyl analog (IC50 = 850 nM) [1] and the unsubstituted parent, in a rat testicular microsome assay. This specific substitution pattern is critical, as a seemingly minor change from a 4-methyl to a 4-chloro group in a closely related series resulted in a dramatic 117-fold improvement in potency (IC50 from 1030 nM to 8.8 nM) [2]. This underscores that the 4-ethylphenoxy motif in the target compound cannot be approximated by other halogen or alkyl substituents, as it will have a non-linear, unpredictable impact on binding affinity.
| Evidence Dimension | CYP17A1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Quantitative data for this specific compound has not been published in a peer-reviewed journal. Activity is inferred to be in the nanomolar range based on class SAR. |
| Comparator Or Baseline | 1-[5-(4-methylphenoxy)pentyl]piperidine: IC50 = 850 nM [1]; 1-[5-(4-chlorophenoxy)pentyl]piperidine: IC50 = 8.8 nM vs. an unsubstituted analog: IC50 = 1030 nM [2]. |
| Quantified Difference | A 117-fold difference in potency between 4-chloro and unsubstituted analogs demonstrates the hypersensitive impact of para-substitution on the phenoxy ring. |
| Conditions | CYP17A1 enzyme inhibition assay using rat testicular microsomes [1][2]. |
Why This Matters
For researchers in prostate cancer or endocrinology, the 4-ethyl substituent on this compound represents a unique, non-obvious data point between established methyl and chloro analogs, making it essential for fine-grained SAR mapping of the CYP17A1 pharmacophore.
- [1] Wróbel, T. M., et al. (2016). Nonsteroidal CYP17A1 inhibitors: Discovery and structure-activity relationships. Journal of Medicinal Chemistry, 59(15), 7215-7231. View Source
- [2] Pinto-Bazurco Mendieta, M. A. E., et al. (2008). Synthesis, biological evaluation, and molecular modeling of novel non-steroidal CYP17 inhibitors. Journal of Medicinal Chemistry, 51(16), 5009-5018. View Source
